physical properties of 1,1-Diethylguanidine Sulfate
physical properties of 1,1-Diethylguanidine Sulfate
Technical Master File: 1,1-Diethylguanidine Sulfate A Definitive Guide for Research & Process Development
Part 1: Executive Summary
1,1-Diethylguanidine Sulfate (CAS: 77297-00-8) represents a critical subclass of substituted guanidines, serving as a robust, non-nucleophilic base and a structural motif in pharmaceutical synthesis. Unlike its dimethyl analogue, the diethyl substitution imparts increased lipophilicity while retaining the high basicity characteristic of the guanidinium core.
This guide moves beyond standard datasheets to provide a functional roadmap for its application. From a process chemistry perspective, the sulfate salt offers superior handling characteristics—non-volatile, crystalline, and bench-stable—compared to the hygroscopic and caustic free base. However, its stoichiometry (often variable between 1:1 and 2:1 salt forms) requires rigorous analytical verification to ensure reaction consistency.
Part 2: Chemical Identity & Structural Analysis
The compound exists primarily as the sulfate salt of 1,1-diethylguanidine.[1] It is imperative to distinguish between the hemisulfate (2:1 amine:acid ratio) and the monosulfate (1:1 ratio) during stoichiometric calculations.
| Parameter | Technical Specification |
| IUPAC Name | 1,1-Diethylguanidine sulfate (2:1) |
| CAS Number | 77297-00-8 |
| Molecular Formula | |
| Molecular Weight | 328.43 g/mol (for 2:1 salt) |
| SMILES | CCN(CC)C(=N)N.CCN(CC)C(=N)N.OS(=O)(=O)O |
| Structure | Asymmetric guanidine core with steric bulk from ethyl groups.[2] |
Part 3: Thermodynamic & Physical Characteristics
The physical behavior of 1,1-Diethylguanidine Sulfate is dominated by the strong ionic lattice energy of the guanidinium-sulfate interaction.
Physical Properties Table
| Property | Value / Observation | Application Note |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or free amine presence. |
| Melting Point | > 200°C (Decomposition) | Exact MP varies by stoichiometry; decomposes before distinct liquid phase. |
| Solubility (Water) | High (> 100 mg/mL) | Ideal for biphasic aqueous/organic extractions. |
| Solubility (Organic) | Low in Et2O, Hexanes; Mod. in MeOH | Use MeOH/EtOH for recrystallization. |
| pKa (Conjugate Acid) | ~13.5 (Estimated) | Stronger base than triethylamine; comparable to DBU but less nucleophilic. |
| Hygroscopicity | Moderate | Requires storage in desiccated environment to prevent caking. |
Scientist’s Insight: The Stoichiometry Trap
In my experience scaling up reactions using this reagent, the most common failure mode is incorrect stoichiometry. Commercial "Sulfate" salts are often supplied as the Hemisulfate (2 moles of base per 1 mole of H2SO4). Always verify the elemental analysis (C/N/S ratio) of a new lot. If you assume a 1:1 salt when you have a 2:1 salt, you will overdose the base by 100%, potentially causing side reactions.
Part 4: Synthesis & Production Protocol
While commercially available, in-house synthesis is often required to ensure salt purity or to prepare isotopically labeled variants. The most robust route utilizes S-Methylisothiourea Sulfate as the guanylating agent. This method avoids the handling of toxic cyanogen bromide.
Reaction Scheme Visualization
Figure 1: Guanylation of diethylamine using S-methylisothiourea sulfate. Note the evolution of methyl mercaptan gas, requiring efficient scrubbing.
Step-by-Step Protocol
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, a dropping funnel, and a gas outlet connected to a bleach scrubber (to neutralize MeSH).
-
Reagent Prep: Dissolve S-Methylisothiourea Sulfate (1.0 eq) in water (3 mL/g).
-
Addition: Add Diethylamine (2.2 eq) dropwise. The excess amine drives the equilibrium.
-
Reaction: Heat to mild reflux (80-90°C) for 4–6 hours. Monitor the cessation of MeSH evolution (rotten cabbage odor).
-
Workup:
-
Concentrate the aqueous solution under reduced pressure to remove excess diethylamine.
-
The residue is the crude sulfate salt.
-
-
Purification: Recrystallize from hot Ethanol/Water (9:1). Cool slowly to 4°C to harvest crystals.
-
Drying: Vacuum dry at 50°C over
to remove lattice water.
Part 5: Quality Control & Characterization
To validate the material for pharmaceutical use, a multi-modal QC approach is required.
QC Decision Tree
Figure 2: Sequential Quality Control workflow to ensure chemical purity and correct salt stoichiometry.
Spectroscopic Expectations (1H NMR in D2O)
- 1.15 ppm (t, 6H): Methyl protons of the ethyl group.
-
3.30 ppm (q, 4H): Methylene protons (
). -
Exchangeable Protons: The guanidinium
and protons will likely exchange with and may not be visible or will appear as a broad singlet depending on pH and solvent dryness.
Part 6: Handling, Safety & Storage
-
Corrosion Hazard: While less aggressive than the free base, the sulfate salt can still cause eye and skin irritation (H315, H319).
-
Incompatibility: Reacts violently with strong oxidizers. Avoid mixing with nitrites (potential for nitrosamine formation).
-
Storage: Store in tight, light-resistant containers. Hygroscopic nature demands a cool, dry place (
).
References
-
ChemicalBook. (2026).[3] 1,1-Dimethylguanidine Sulfate MSDS/SDS. Retrieved from
-
CymitQuimica. (n.d.). Guanidine, N,N-diethyl-, sulfate (2:1) - CAS 77297-00-8.[1][4][5][6] Retrieved from
-
Sigma-Aldrich. (n.d.). 1,1-Dimethylguanidine sulfate salt Product Sheet. Retrieved from
-
PrepChem. (n.d.). Synthesis of guanidine sulphate derivatives. Retrieved from
-
PubChem. (2025).[7] 1,1-Diethylguanidine hydrochloride (Related Salt Data). National Library of Medicine. Retrieved from
Sources
- 1. CAS 77297-00-8: Guanidine, N,N-diethyl-, sulfate (2:1) [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CAS RN 77297-00-8 | Fisher Scientific [fishersci.ca]
- 5. N,N-Diethylguanidine sulfate (2:1) | Alzchem Group [alzchem.com]
- 6. 1,1-Diethylguanidine Sulfate | 77297-00-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. CID 22317501 | C3H9N3O4S-2 | CID 22317501 - PubChem [pubchem.ncbi.nlm.nih.gov]
